molecular formula C13H18N2O3S B3978948 N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Cat. No. B3978948
M. Wt: 282.36 g/mol
InChI Key: INFSZFCHKXOGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as AMSA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. AMSA is a derivative of the amino acid phenylalanine and has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been used in various scientific research applications, particularly in the field of biochemistry. One of the most significant applications of this compound is in the study of proteases, which are enzymes that break down proteins. This compound has been shown to inhibit the activity of various proteases, making it a valuable tool for studying their function and regulation.

Mechanism of Action

The mechanism of action of N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide involves its binding to the active site of proteases, preventing them from cleaving their substrate proteins. This compound has been shown to be a competitive inhibitor of certain proteases, meaning that it competes with the substrate for binding to the enzyme's active site.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of proteases, the modulation of protein-protein interactions, and the regulation of gene expression. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in lab experiments is its specificity for certain proteases, allowing for the selective inhibition of their activity. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research involving N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, including the development of more potent and selective protease inhibitors, the exploration of its potential therapeutic applications, and the investigation of its effects on protein-protein interactions and gene expression. In addition, further optimization of the synthesis method for this compound could lead to increased yields and purity, making it more accessible for scientific research.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has shown great potential in scientific research. Its specificity for certain proteases, anti-inflammatory and anti-tumor properties, and potential therapeutic applications make it a valuable tool for studying various biochemical and physiological processes. With further research and development, this compound could have significant implications for the treatment of various diseases.

properties

IUPAC Name

2-(N-methylsulfonylanilino)-N-prop-2-enylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-4-10-14-13(16)11(2)15(19(3,17)18)12-8-6-5-7-9-12/h4-9,11H,1,10H2,2-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFSZFCHKXOGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC=C)N(C1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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